3h-Spiro[benzofuran-2,4'-piperidin]-3-one
Description
Significance of Spirocyclic Scaffolds in Academic Chemistry and Research
Spirocyclic scaffolds are increasingly recognized for their potential to unlock novel areas of chemical space for drug discovery. capes.gov.brnih.gov Their inherent three-dimensionality allows for the creation of molecules with more defined spatial arrangements compared to their linear or fused-ring counterparts. tandfonline.com This precise orientation of substituents is crucial for interacting with the complex, three-dimensional binding sites of proteins and other biological macromolecules. tandfonline.com
The introduction of a spiro center can also impart favorable physicochemical properties to a molecule, such as increased rigidity and a lower rotational bond count, which can positively influence metabolic stability and cell permeability. nih.gov Furthermore, the novelty of many spirocyclic structures can be advantageous from an intellectual property perspective. tandfonline.com Consequently, the development of synthetic methodologies to access diverse spirocyclic building blocks is an active and important area of academic and industrial research. nih.govnih.gov
Structural Characteristics and Chemical Nomenclature of 3h-Spiro[benzofuran-2,4'-piperidin]-3-one
The formal name for the compound of interest is This compound . This nomenclature precisely describes its structure: a spirocyclic system where the second position of a benzofuran (B130515) ring is the spiro atom, connected to the fourth position of a piperidine (B6355638) ring. The "-3-one" suffix indicates the presence of a ketone functional group at the third position of the benzofuran ring system.
Table 1: Physicochemical Properties of 3h-Spiro[benzofuran-2,4'-piperidine]
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H15NO | nih.gov |
| Molecular Weight | 189.26 g/mol | sigmaaldrich.com |
| InChI Key | ZELCJNKQCKIECO-UHFFFAOYSA-N | sigmaaldrich.com |
Overview of Research Trajectories for Spiro[benzofuran-2,4'-piperidin]-3-one and Analogues
Research efforts centered on the spiro[benzofuran-2,4'-piperidin]-3-one core have primarily focused on its derivatization to explore a range of biological activities. The presence of multiple reactive sites—the ketone, the secondary amine of the piperidine ring, and the aromatic benzofuran ring—provides ample opportunity for chemical modification. nih.govpsu.edu
Studies have explored the synthesis and biological evaluation of various analogues. For instance, a series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine] derivatives were synthesized and showed promising antihypertensive activity in preclinical models. nih.gov Another area of investigation has been the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential agents for the central nervous system, with some analogues demonstrating significant activity in models of depression. nih.gov Furthermore, the diuretic and antihypertensive properties of N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been reported. nih.gov
More recently, novel spiro-[chromane-2,4'-piperidin]-4-one analogues have been designed and synthesized, with some exhibiting significant anti-tuberculosis activity. nih.gov Additionally, the synthesis of benzofuran spiro-2-pyrrolidine derivatives via [3+2] azomethine ylide cycloadditions has yielded compounds with notable antitumor activity against human and mouse cancer cell lines. mdpi.com These diverse research directions underscore the value of the spiro[benzofuran-2,4'-piperidin]-3-one scaffold as a versatile platform for the development of new bioactive molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
spiro[1-benzofuran-2,4'-piperidine]-3-one |
InChI |
InChI=1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)15-12(11)5-7-13-8-6-12/h1-4,13H,5-8H2 |
InChI Key |
QGDKXBHGXOBNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3h Spiro Benzofuran 2,4 Piperidin 3 One
Fundamental Chemical Reactions of the Spiro[benzofuran-2,4'-piperidin]-3-one Core
The core structure of spiro[benzofuran-2,4'-piperidin]-3-one contains a reactive ketone at the C3 position, which is a primary site for fundamental chemical transformations.
Nucleophilic Addition Reactions
The carbonyl group at the 3-position is electrophilic and susceptible to nucleophilic attack. While specific examples on the 3h-Spiro[benzofuran-2,4'-piperidin]-3-one are not extensively detailed in the literature, analogous reactions on similar spiro-ketone systems demonstrate this reactivity. For instance, spiro[isobenzofuran]-3'-one analogues readily react with organometallic reagents like aryllithium or Grignard reagents. youtube.com This suggests that the C3-ketone of the target scaffold can undergo addition reactions with various carbon-based nucleophiles to form tertiary alcohols, thereby introducing new substituents at the 3-position.
Reduction and Oxidation Reactions
Reduction: The ketone at the C3 position can be readily reduced to a secondary alcohol, yielding 3h-Spiro[benzofuran-2,4'-piperidin]-3-ol derivatives. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. masterorganicchemistry.comzenodo.org The reaction typically proceeds in an alcohol solvent, such as methanol (B129727) or ethanol, where the hydride from the borohydride attacks the electrophilic carbonyl carbon. youtube.comyoutube.com Subsequent protonation of the resulting alkoxide during workup yields the alcohol. youtube.com Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon, is another established method for the reduction of such ketones. google.com
Oxidation: The this compound itself is an oxidized species. The synthesis of this scaffold can involve an oxidation step to form the C3-ketone. For example, a dithiane-protected precursor can be oxidatively deprotected using reagents like pyridinium (B92312) tribromide to reveal the ketone, highlighting the stability of the carbonyl group under these conditions. psu.edu Further oxidation of the scaffold would likely target other parts of the molecule, as the ketone is already in a relatively high oxidation state.
Intramolecular Cyclization Pathways
The spiro[benzofuran-piperidine] framework can be assembled or further elaborated through intramolecular cyclization reactions. These reactions underscore the inherent reactivity of the molecular backbone. Palladium-catalyzed intramolecular reactions, such as the Heck reaction, have been employed to synthesize fused polycyclic systems from appropriately substituted precursors. chemspider.com For example, a Heck cyclization involving an aryl halide and an alkene tethered to the core structure can create new ring systems, demonstrating a pathway to build molecular complexity upon the spiro scaffold. chemspider.comambeed.com
Functional Group Interconversions and Modifications
The versatility of the spiro[benzofuran-2,4'-piperidin]-3-one scaffold is significantly enhanced by the ability to modify its peripheral functional groups, particularly the piperidine (B6355638) nitrogen and the benzofuran (B130515) aromatic ring. psu.edu
Esterification and Amidation of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a key handle for derivatization. It behaves as a typical nucleophile and can be readily acylated or alkylated.
Amidation: The piperidine nitrogen can be acylated using acid chlorides or other acylating agents in the presence of a base to form the corresponding amides. This reaction is often high-yielding and can be performed under standard conditions. psu.edu
Alkylation: N-alkylation can introduce a variety of substituents to the piperidine nitrogen. This modification has been shown to be crucial for modulating the biological activity in related spiro[isobenzofuran-piperidine] systems. nih.gov The introduction of large substituents on the nitrogen can significantly influence the pharmacological profile of the molecule. nih.gov
These derivatizations can be performed sequentially with reactions on the aromatic ring, allowing for the creation of diverse chemical libraries from a common scaffold. psu.edu
Reactions Involving Aromatic and Heterocyclic Moieties
For scaffolds containing a suitable leaving group on the benzofuran ring, such as a bromine atom (e.g., at the C5 position), modern cross-coupling reactions provide powerful tools for derivatization. psu.edu
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly effective for introducing new aryl or vinyl substituents onto the benzofuran ring. psu.edu
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, to introduce alkynyl moieties. rsc.orgpsu.edunih.gov This reaction provides a gateway to a wide range of subsequent transformations.
Heck Coupling: The Heck reaction can be used to couple the aryl bromide with an alkene, forming a new carbon-carbon bond at the aromatic ring. psu.eduyoutube.com
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. It has been successfully applied to the spiro[benzofuran-piperidine] scaffold to introduce various amino substituents on the aromatic ring, even with challenging secondary amines. psu.edunih.gov
These reactions have been shown to proceed in good to excellent yields, often facilitated by microwave irradiation to reduce reaction times. psu.edu
Interactive Data Tables
Table 1: Derivatization of the Piperidine Nitrogen This table summarizes common reactions involving the nitrogen atom of the piperidine ring.
| Reaction Type | Reagent Example | Product Type | Reference |
| Amidation | Acid Chloride (e.g., Acetyl chloride) | N-Acyl Piperidine | psu.edu |
| Alkylation | Alkyl Halide (e.g., Methyl iodide) | N-Alkyl Piperidine | nih.gov |
Table 2: Palladium-Catalyzed Reactions on 5-Bromo-3h-Spiro[benzofuran-2,4'-piperidin]-3-one This table outlines various cross-coupling reactions performed on the aromatic bromide of the scaffold.
| Reaction Name | Coupling Partner | Catalyst System Example | Product Moiety | Reference |
| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Phenyl | psu.edu |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Phenylethynyl | psu.edu |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Styryl | psu.edu |
| Buchwald-Hartwig Amination | Dibutylamine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Dibutylamino) | psu.edu |
Combinatorial and Library Synthesis Approaches for Spiro[benzofuran-2,4'-piperidin]-3-one Derivatives
The structural framework of this compound presents a versatile scaffold amenable to combinatorial and library synthesis, a strategy pivotal in modern drug discovery for generating a multitude of structurally related compounds for high-throughput screening. psu.edu The core structure possesses multiple reactive sites that can be selectively functionalized, allowing for the systematic introduction of diverse chemical moieties. This approach facilitates the exploration of the chemical space around the core scaffold to identify derivatives with optimized biological activities.
The versatility of this scaffold is highlighted by the selective and sequential derivatization of its functional groups, particularly the piperidine nitrogen and an aryl bromide introduced onto the benzofuran ring. psu.edunih.govrsc.org The presence of orthogonal protecting groups allows for controlled, stepwise modifications. For instance, the piperidine nitrogen can be functionalized after the initial scaffold synthesis, followed by modification of the aryl bromide via various cross-coupling reactions. This systematic approach enables the creation of a library of compounds with variations at distinct points of the molecule.
One documented approach involves the initial protection of the piperidine nitrogen, followed by bromination of the benzofuran ring. This brominated intermediate serves as a key branching point for diversification. The piperidine nitrogen can be deprotected and subsequently reacted with a variety of reagents such as acylating agents, alkylating agents, or sulfonylating agents. The aryl bromide can then be subjected to palladium-catalyzed cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, to introduce a wide array of aryl or heteroaryl groups.
Below is a data table illustrating a representative library of derivatives synthesized from a protected spiro[benzofuran-2,4'-piperidin]-3-one scaffold.
| Derivative | R1 Substituent (on Piperidine N) | R2 Substituent (on Benzofuran Ring) | Synthetic Approach |
| 1a | Acetyl | Phenyl | Acetylation, Suzuki Coupling |
| 1b | Benzyl (B1604629) | 4-Methoxyphenyl | Reductive Amination, Suzuki Coupling |
| 1c | Methylsulfonyl | 3-Pyridyl | Sulfonylation, Suzuki Coupling |
| 1d | tert-Butoxycarbonyl | 4-Fluorophenyl | Boc Protection, Suzuki Coupling |
| 1e | Hydrogen | Thiophen-2-yl | Deprotection, Suzuki Coupling |
Furthermore, multi-component reactions (MCRs) represent another powerful strategy for the rapid generation of diverse spiro[benzofuran-2,4'-piperidin]-3-one derivatives. researchgate.netbeilstein-journals.orgnih.gov Although not always starting from the pre-formed scaffold, MCRs can assemble the core structure or highly substituted analogs in a single step from simple starting materials. For instance, a one-pot reaction involving a substituted phenol (B47542), a piperidone derivative, and a third component could theoretically construct the spirocyclic system with inherent diversity based on the choice of initial building blocks. This approach is highly efficient in terms of step economy and allows for the rapid exploration of a wide range of substituents.
The table below outlines a conceptual library based on a multi-component reaction approach for the synthesis of spiro[benzofuran-2,4'-piperidin]-3-one analogs.
| Building Block 1 (Phenol) | Building Block 2 (Piperidone) | Building Block 3 | Resulting Derivative |
| 4-Methoxyphenol | 1-Methyl-4-piperidone | Glyoxylic Acid | 5-Methoxy-1'-methyl-spiro[benzofuran-2,4'-piperidin]-3-one |
| 3-Chlorophenol | 1-Benzyl-4-piperidone | Formaldehyde | 6-Chloro-1'-benzyl-spiro[benzofuran-2,4'-piperidin]-3-one |
| Phenol | 4-Piperidone | Benzaldehyde (B42025) | 1'-H-3-Phenyl-spiro[benzofuran-2,4'-piperidin]-3-one |
| 4-Fluorophenol | 1-Acetyl-4-piperidone | Acetaldehyde | 1'-Acetyl-5-fluoro-3-methyl-spiro[benzofuran-2,4'-piperidin]-3-one |
The development of these combinatorial and library synthesis strategies underscores the significance of the this compound scaffold as a "privileged structure" in medicinal chemistry. psu.edu The ability to generate large, diverse libraries of derivatives is essential for identifying new lead compounds for drug development programs.
Exploration of Biological Activities and Molecular Mechanisms of 3h Spiro Benzofuran 2,4 Piperidin 3 One Excluding Clinical Data
Receptor and Enzyme Interaction Studies (In Vitro/Cellular Level)
The 3h-spiro[benzofuran-2,4'-piperidin]-3-one core structure has been the subject of various preclinical studies to determine its potential as a modulator of key biological targets. These investigations, conducted at the cellular and in vitro level, have provided foundational data on its binding affinities and functional activities.
Neuropeptide Y Receptor Modulation (NPY5 Receptor)
The Neuropeptide Y (NPY) system, particularly the Y5 receptor subtype, is a significant target in the research of metabolic diseases due to its role in regulating energy homeostasis. nih.govwikipedia.org Antagonism of the NPY Y5 receptor is considered a potential strategy for managing obesity. nih.govnih.gov While research has been conducted on various compounds for their NPY Y5 receptor antagonistic activities, including spiro-indoline derivatives and other spirocyclic compounds, specific binding data for the this compound core was not detailed in the provided search results. nih.govgoogle.com Studies on related structures, such as phenylpiperazine derivatives, have led to the development of potent NPY Y5 receptor antagonists. nih.gov However, a direct evaluation of the this compound scaffold's interaction with the NPY5 receptor is not covered in the available literature.
Sigma Receptor Ligand Binding Affinities
The spiro[benzofuran-1,4'-piperidine] scaffold has been extensively investigated for its interaction with sigma receptors. These studies have revealed high-affinity binding, particularly for the sigma-1 (σ₁) subtype, with many derivatives showing significant selectivity over the sigma-2 (σ₂) subtype. nih.govnih.gov
Research has systematically explored how modifications to the piperidine (B6355638) nitrogen and the benzofuran (B130515) ring affect binding affinity. A benzyl (B1604629) group at the piperidine nitrogen (the 1'-position) and a methoxy (B1213986) group at the 3-position of the benzofuran ring have been shown to be advantageous for high sigma-1 receptor affinity. google.com For instance, the compound 1'-benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] is a potent sigma-1 ligand with a Kᵢ value of 1.14 nM and displays excellent selectivity over the sigma-2 receptor. google.com
Further structure-activity relationship (SAR) studies have shown that introducing a cyano group at the 3-position can also result in high affinity and selectivity for the sigma-1 receptor. nih.gov These spirocyclic compounds generally exhibit a higher affinity for sigma-1 receptors compared to sigma-2 receptors. nih.govnih.gov The affinity is influenced by the nature and position of substituents, with N-substituents on the piperidine ring being particularly important for both affinity and selectivity. nih.gov
| Compound Derivative | Receptor Target | Binding Affinity (Kᵢ) [nM] | σ₁/σ₂ Selectivity Ratio |
| 1'-Benzyl-3-methoxy-3H-spiro[ nih.govbenzofuran-1,4'-piperidine] | σ₁ | 1.14 google.com | 1130 google.com |
| 1'-Benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile (homologous comparison) | σ₁ | 1.54 nih.govnih.gov | 1030 nih.govnih.gov |
| 1'-Benzyl-3-methoxy-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine] (homologous comparison) | σ₁ | 1.29 google.com | 2708 google.com |
GPR40 Receptor Agonism
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a target for type 2 diabetes treatment because it mediates glucose-stimulated insulin (B600854) secretion. nih.gov The development of agonists for this receptor has explored various chemical scaffolds. Spirocyclic motifs have been incorporated into the design of novel GPR40 agonists. nih.gov For example, the spirocyclic amine periphery of the clinical candidate LY2881835 inspired the creation of a series of agonists. nih.gov These designs, however, typically feature a 3-[4-(benzyloxy)phenyl]propanoic acid core, which is structurally distinct from the benzofuranone system. nih.gov While spirocyclic structures are of interest in the development of GPR40 agonists, specific data on the agonistic activity of the this compound scaffold at the GPR40 receptor is not available in the provided search results.
Serotonergic Receptor Modulation (e.g., 5-HT₁ₐ/₂ₐ)
Serotonin (B10506) receptors, such as 5-HT₁ₐ and 5-HT₂ₐ, are crucial targets in the central nervous system and are implicated in various physiological and pathological processes. nih.gov The orthosteric binding pocket of these receptors shares homology with numerous other aminergic G protein-coupled receptors, which can lead to polypharmacology for certain ligands. researchgate.net Spirocyclic compounds have been investigated as ligands for serotonin receptors. For example, spiperone, a butyrophenone (B1668137) antipsychotic, contains a spiro moiety and binds with high affinity to 5-HT₂ₐ receptors. researchgate.net Other research has focused on novel spiro-hydantoin derivatives as 5-HT₂ₐ receptor antagonists for potential use as antiplatelet agents. nih.gov However, these scaffolds are structurally different from the this compound core. The available research did not provide specific binding affinity data for this compound or its close analogs at 5-HT₁ₐ or 5-HT₂ₐ receptors.
Kinase Inhibition Profiles (e.g., SHP2, EGFR, VEGFR)
Kinases like the Src homology-2 domain-containing phosphatase 2 (SHP2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR) are critical targets in oncology research. nih.gov Inhibition of SHP2 is being explored as a therapeutic strategy, as the phosphatase is involved in cell growth and differentiation pathways. nih.gov Similarly, dual inhibition of EGFR and VEGFR is a strategy to inhibit tumor growth and angiogenesis. While various heterocyclic compounds are being investigated as kinase inhibitors, there is no specific data in the provided search results demonstrating the inhibition of SHP2, EGFR, or VEGFR by the this compound scaffold itself. Research into SHP2 inhibitors has included other types of spirocyclic structures, such as those containing a 2-oxa-8-azaspiro[4.5]decane moiety, but a direct link to the benzofuran-based spiro compound of interest is not established.
Chemokine Receptor Antagonism (e.g., CCR1)
The CC chemokine receptor 1 (CCR1) is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target. nih.gov The development of CCR1 antagonists has included the synthesis of conformationally constrained spirocycles. One study reported the synthesis of a series of spirocyclic compounds that act as potent CCR1 antagonists with sub-nanomolar potency. nih.gov In a functional assay, select compounds from this series were shown to inhibit CCR1-mediated chemotaxis with IC₅₀ values as low as 2 nM. nih.gov This demonstrates that spirocyclic scaffolds are a promising class of structures for the development of potent CCR1 antagonists. While this highlights the potential of spiro compounds in this area, specific data for the this compound core was not available.
Cellular Mechanistic Investigations (In Vitro)
Research into the cellular effects of spiro-benzofuran piperidine derivatives has uncovered potential mechanisms for inducing cancer cell death and modulating key cellular pathways. While direct studies on this compound are limited, investigations into closely related compounds provide insights into its potential biological activities.
Apoptosis Induction in Cancer Cell Lines
Derivatives of benzofuran have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. For instance, a synthetic derivative of benzofuran lignan, referred to as "Benfur," has demonstrated the ability to induce apoptosis in p53-positive cells. This induction of cell death is a critical mechanism for many anticancer agents.
Studies on other related heterocyclic compounds, such as piperidones, have also shown apoptosis induction. Two novel piperidone compounds, 2608 and 2610, were found to be cytotoxic to a range of human cancer cell lines including breast, pancreatic, leukemia, lymphoma, and colon cancer cells. nih.gov Their mechanism of inducing cell death was identified as the intrinsic apoptotic pathway. nih.gov
Furthermore, oxysophoridine, an alkaloid containing two piperidine rings, has been shown to induce apoptosis in colorectal cancer cells. nih.gov While not a direct analog, its activity highlights the potential for piperidine-containing structures to influence apoptotic pathways.
Modulation of Cellular Signaling Pathways Involved in Proliferation and Survival
The modulation of cellular signaling pathways is a key aspect of the anticancer activity of benzofuran derivatives. The "Benfur" derivative, for example, has been found to inhibit the endotoxin-induced activation of nuclear factor κB (NF-κB) in both p53-positive and p53-negative cells. NF-κB is a crucial signaling pathway involved in cell proliferation and survival. Its inhibition can lead to a decrease in cancer cell viability. In Jurkat T-cells, this benzofuran derivative was also observed to cause a G2/M cell cycle arrest in a dose- and time-dependent manner, a process that was predominantly dependent on the p53 pathway. chiralen.com
Research on 3H-Spiro[1-benzofuran-2,4'-piperidine], a closely related spiro compound, suggests that it may exert its biological effects through interactions with G-protein coupled receptors (GPCRs) and sigma receptors. These receptors are pivotal in modulating cellular signaling pathways related to various physiological and pathological processes.
Interactions with Apoptotic Proteins (e.g., Bcl-2 family, Caspases)
The process of apoptosis is regulated by a complex network of proteins, including the Bcl-2 family and caspases. Research on benzofuran derivatives has shed light on their interactions with these key apoptotic proteins. For example, a novel benzofuran derivative, ACDB, was found to induce apoptosis in human chondrosarcoma cells by upregulating members of the Bcl-2 family, which includes both pro- and anti-apoptotic proteins. mdpi.com This upregulation was associated with mitochondrial dysfunction and the subsequent activation of caspase-3. mdpi.com
Similarly, the "Benfur" derivative was observed to activate caspase-3 in p53-positive cells. The activation of executioner caspases like caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately, cell death. Studies on piperine, which contains a piperidine ring, also show an upregulation of Bax (a pro-apoptotic Bcl-2 family member) and the activation of caspase-3, further supporting the role of this heterocyclic system in modulating apoptotic proteins. nih.gov
Antimicrobial and Antiviral Activity Research
The spiro-benzofuran piperidine scaffold has also been investigated for its potential antimicrobial properties. Research in this area has focused on its efficacy against various bacterial strains.
Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-Positive)
Structurally similar compounds to this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A study on 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives, which are close analogs, showed that these compounds were active against Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. chiralen.comscilit.com However, they were found to be inactive against Gram-negative bacteria. chiralen.comscilit.com The lipophilicity of these derivatives was identified as an important factor influencing their antibacterial activity. chiralen.comscilit.com
The following table summarizes the minimum inhibitory concentration (MIC) values for some of these spiro[1-benzofuran-2,1'-cyclohexane] derivatives against various Gram-positive bacteria. chiralen.com
| Compound | B. subtilis (MIC in µg/mL) | B. cereus (MIC in µg/mL) | M. luteus (MIC in µg/mL) | S. aureus (MIC in µg/mL) |
| Methyl 3'-acetyloxy-2',2',6'-trimethyl-3H-spiro[1-benzofuran-2,1'-cyclohexane]-5-carboxylate | 16 | 16 | 32 | 16 |
| Methyl 3'-isopentanoyloxy-2',2',6'-trimethyl-3H-spiro[1-benzofuran-2,1'-cyclohexane]-5-carboxylate | 8 | 16 | 16 | 8 |
| Methyl 3'-benzoyloxy-2',2',6'-trimethyl-3H-spiro[1-benzofuran-2,1'-cyclohexane]-5-carboxylate | 8 | 8 | 16 | 8 |
Data from Molecules 2008, 13(10), 2385-2393. chiralen.com
Anti-mycobacterial Activity
Research has also explored the potential of spiro-piperidine compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study on spiro-piperidin-4-ones, which share the spiro-piperidine core with this compound, revealed promising anti-mycobacterial activity.
One particular compound from this class, 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, demonstrated a minimum inhibitory concentration (MIC) of 0.07 µM against Mycobacterium tuberculosis H37Rv. This highlights the potential of the spiro-piperidone scaffold as a basis for the development of new anti-mycobacterial agents. Furthermore, molecular hybridization of piperazine (B1678402) with a substituted-benzofuran has yielded derivatives with inhibitory activity against M. tuberculosis H37Rv, with some compounds showing MIC values as low as 0.78 µg/mL.
Antiviral Properties and Mechanisms (e.g., Influenza Virus Type B)
While research has not specifically detailed the antiviral properties of this compound, significant findings have been reported for structurally similar spiro-benzofuran compounds. A notable study focused on a series of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione derivatives, which share a spiro-benzofuran core but differ in the spiro-linked ring system.
These compounds were evaluated for their inhibitory effects against both influenza A and B viruses. nih.gov Several derivatives demonstrated potent and preferential activity against Influenza virus type B. nih.gov The most active compound from this series, designated 3b , exhibited activity in the range of 3.0-16.1 μM, with a selectivity index between 30 and 166 against various type B strains. nih.gov This level of activity was comparable to the established antiviral drug, favipiravir. nih.gov Further investigation revealed that compound 3b's antiviral action was specific to influenza viruses, as it was found to be inactive against other enveloped viruses like HIV and HSV. nih.gov
The mechanism for these related spirothiazolidinone compounds, another class of spiro derivatives, is believed to involve the inhibition of the conformational change of the viral hemagglutinin (HA) at low pH, a critical step for the fusion of the viral envelope with the endosomal membrane. researchgate.net
Table 1: Antiviral Activity of a Related Spiro-Benzofuran Derivative (Compound 3b) Against Influenza B Strains
| Virus Strain | Activity Range (μM) | Selectivity Index (SI) |
|---|---|---|
| B/Panama/45/90 | 3.0-16.1 | 30-166 |
| B/Taiwan/2/62 | 3.0-16.1 | 30-166 |
| B/Lee/40 | 3.0-16.1 | 30-166 |
| B/Brisbane/60/2008 | 3.0-16.1 | 30-166 |
Data pertains to 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione derivative 3b, not this compound. nih.gov
Other Investigated Biological Modulations
Antioxidant Activity
The antioxidant potential of the specific this compound scaffold has not been explicitly detailed in available research. However, comprehensive reviews indicate that spirocyclic compounds, in general, are a significant area of interest for developing new antioxidants. nih.govrsc.org Oxidative stress is a known factor in the progression of numerous diseases, making the search for effective antioxidant drugs crucial. rsc.org
The benzofuran nucleus itself is recognized as a key pharmacophore for designing antioxidant agents. nih.gov Studies on various natural and synthetic benzofuran derivatives have shown promising results through different mechanisms of action. nih.gov The antioxidant activity is often linked to the number and position of hydroxyl groups on the molecule. nih.gov Furthermore, reviews on spirocyclic derivatives highlight that the most active antioxidant compounds are often characterized by the presence of at least one oxygen atom, and many are phenolic compounds. nih.govrsc.org In molecules lacking a phenol (B47542) group, the presence of nitrogen-containing functional groups, such as the piperidine amine in the target compound, has been noted in active structures. nih.govrsc.org
Table 2: General Features of Bioactive Antioxidant Spiro Compounds
| Structural Feature | Relevance to Antioxidant Activity |
|---|---|
| Oxygen Atoms | Presence of at least one oxygen atom is common in active compounds. nih.govrsc.org |
| Phenolic Groups | Approximately 35% of active spiro antioxidants are phenolic compounds. nih.govrsc.org |
| Nitrogen Heterocycles | Amine and amide functional groups are found in active non-phenolic compounds. nih.govrsc.org |
Anti-Inflammatory Effects
Direct studies on the anti-inflammatory effects of this compound are not present in the reviewed literature. However, the broader class of benzofuran derivatives has been investigated for such properties. Oxygen heterocycles, including benzofurans, exhibit diverse pharmacological activities, with anti-inflammatory properties being among the most noted. nih.gov The structural similarities of benzofurans to many natural and synthetic molecules with known biological activity make them attractive candidates for anti-inflammatory drug discovery. nih.gov While this suggests a potential avenue for future research, specific data on the anti-inflammatory mechanisms or efficacy of this compound remains to be established.
Anti-Alzheimer's Research
The precise role of this compound in Alzheimer's disease (AD) research has not been specifically elucidated. However, the constituent parts of its structure—the benzofuran core and the spiro-piperidine moiety—are featured in several promising anti-Alzheimer's agents.
The benzofuran skeleton is considered a valuable scaffold because it can mimic the indanone portion of donepezil, a leading acetylcholinesterase (AChE) inhibitor used to treat AD. nih.gov Research into 2-arylbenzofuran derivatives has yielded compounds with potent dual inhibitory activity against both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in AD pathology. nih.gov Similarly, novel 3-aminobenzofuran derivatives have been synthesized and shown to be potent inhibitors of both AChE and butyrylcholinesterase (BuChE), while also inhibiting the aggregation of amyloid-β (Aβ) peptides. frontiersin.org
Furthermore, the spiro-heterocyclic system itself is a focus of AD research. Spiro-pyrrolidine compounds, which are structurally related to spiro-piperidines, are noted for their potential anti-Alzheimer's disease effects. mdpi.com The inclusion of a hydrophilic piperidine group on a benzofuran ring has been shown to significantly improve a compound's physicochemical properties, which is advantageous for drug development. mdpi.com Vendor information on the related compound 3H-Spiro[2-benzofuran-1,4'-piperidine] suggests it has garnered attention in neuropharmacology for modulating neurotransmitter systems, indicating the general interest in this scaffold for potential neurological therapies. chemimpex.com
Table 3: Investigated Anti-Alzheimer's Activities of Related Benzofuran Derivatives
| Compound Class | Investigated Target/Mechanism | Reference |
|---|---|---|
| 2-Arylbenzofuran Derivatives | Dual AChE and BACE1 Inhibition | nih.gov |
| 3-Aminobenzofuran Derivatives | AChE and BuChE Inhibition; Anti-Aβ Aggregation | frontiersin.org |
| Spiro-Pyrrolidine Derivatives | General Anti-Alzheimer's Disease Effects | mdpi.com |
Data pertains to related benzofuran derivatives, not this compound.
Structure Activity Relationship Sar Studies and Computational Investigations of Spiro Benzofuran 2,4 Piperidin 3 One Derivatives
Elucidation of Key Structural Determinants for Biological Activity
Influence of Substituent Lipophilicity and Steric Effects
The nature and position of substituents on the spiro[benzofuran-2,4'-piperidin]-3-one framework significantly modulate its biological profile. Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical parameter. In related spiro[isobenzofuran-1(3H),4'-piperidine] derivatives targeting sigma (σ) receptors, the N-substituent on the piperidine (B6355638) ring plays a vital role in both affinity and selectivity. nih.gov Increasing the chain length and lipophilicity of this substituent, for instance by introducing a 4-cyclohexyl-1-butyl group, helps retain high affinity for the σ2 receptor. nih.gov
Conversely, in studies on structurally similar benzofuran (B130515) spiro-pyrrolidine derivatives with antitumor properties, the introduction of electron-donating substituents was found to be beneficial for inhibitory activity against cancer cells. nih.govmdpi.com This suggests that electronic effects, in addition to lipophilicity and steric bulk, are key determinants of activity. The addition of halogen atoms to the benzofuran ring is another strategy that has been shown to increase the anticancer activity of benzofuran derivatives, likely due to the formation of halogen bonds with target proteins.
Systematic analysis of electronic, steric, and lipophilic parameters has shown a significant correlation with the biological activity of related compound classes, underscoring the importance of these properties in the design of potent molecules. nih.gov
Conformational Rigidity and its Impact on Target Selectivity
A defining feature of spirocyclic compounds is their inherent conformational rigidity. The spiro-fusion of the benzofuran and piperidine rings locks the molecule into a more defined three-dimensional shape. This pre-organization reduces the conformational entropy penalty upon binding to a biological target, which can lead to enhanced potency and selectivity.
This principle is well-demonstrated in spiro-piperidine derivatives targeting sigma receptors. The rigid structure is crucial for achieving high affinity and, notably, selectivity between receptor subtypes. nih.gov For example, specific substitutions on the spiro[isobenzofuran-1(3H),4'-piperidine] scaffold can lead to compounds with high affinity for σ2 binding sites (IC50 in the sub-nanomolar range) but very low affinity for σ1 sites (IC50 > 100 nM), showcasing excellent target selectivity. nih.gov This high degree of selectivity is often attributed to the precise spatial arrangement of key interacting groups, which is a direct consequence of the conformationally restricted spirocyclic core.
Role of the Carbonyl Group and Heteroatoms in Molecular Interactions
The heteroatoms within the spiro[benzofuran-2,4'-piperidin]-3-one structure—specifically the oxygens of the benzofuran ring and carbonyl group, and the nitrogen of the piperidine ring—are critical for forming specific interactions with biological targets.
Molecular docking studies on related spiro-pyrrolidine derivatives have shown that the oxygen atom of the benzofuran ring and the carbonyl group can form crucial hydrogen bonds with amino acid residues in the active site of target proteins. nih.gov The piperidine nitrogen is also a key feature, often acting as a protonable site that can engage in ionic interactions or hydrogen bonds, a common characteristic for many receptor ligands. In sigma receptor ligands, the N-substituent on the piperidine is a primary determinant of affinity and selectivity. nih.gov For instance, while small N-substituents like methyl or ethyl result in very low affinity, medium-sized substituents like propyl or butyl lead to potent, albeit less selective, compounds. nih.gov
Advanced Computational Chemistry Approaches
Computational chemistry provides powerful tools to visualize and understand molecular interactions, guiding the rational design of new derivatives.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method has been instrumental in elucidating the potential mechanisms of action for spiro-benzofuran derivatives.
In one study, docking simulations of antitumor spiro-pyrrolidine compounds into the active sites of tumor necrosis factor α (TNFα) and farnesyl transferase (FTase) were performed. nih.gov The results indicated that the most active compounds fit well into the binding pockets of these proteins. nih.gov The modeling revealed specific interactions, such as the formation of π-π stacking interactions with tyrosine residues and hydrogen bonds involving the carbonyl group and furan (B31954) oxygen. nih.gov These computational insights provide a structural basis for the observed biological activity and guide further optimization of the scaffold. nih.govmdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, such as Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic properties. While specific DFT studies on 3h-Spiro[benzofuran-2,4'-piperidin]-3-one were not available, the application of this method to related heterocyclic compounds demonstrates its value. nih.gov
DFT calculations can determine a molecule's geometric properties, such as bond lengths and angles, as well as its electronic structure. nih.gov Key parameters derived from these calculations include the distribution of atomic charges (e.g., Mulliken atomic charges), the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov These descriptors help to predict a molecule's reactivity, stability, and the nature of its intermolecular interactions, complementing the insights gained from SAR and molecular docking studies to provide a comprehensive understanding of the molecule's behavior at a subatomic level. nih.gov
Data Tables
Table 1: In Vitro Antiproliferative Activity of selected Benzofuran Spiro-pyrrolidine Derivatives
| Compound | HeLa Cells IC50 (µM) nih.govmdpi.com | CT26 Cells IC50 (µM) nih.govmdpi.com |
| 4b | 15.14 ± 1.33 | - |
| 4c | 10.26 ± 0.87 | - |
| 4e | - | 8.31 ± 0.64 |
| 4s | - | 5.28 ± 0.72 |
| Cisplatin (Control) | 15.91 ± 1.09 | 10.27 ± 0.71 |
Table 2: Binding Affinity of selected Spiro[isobenzofuran-1(3H),4'-piperidine] Derivatives for Sigma Receptors
| N-Substituent nih.gov | σ1 Receptor IC50 (nM) nih.gov | σ2 Receptor IC50 (nM) nih.gov |
| Propyl | 2-5 | 2-5 |
| Butyl | 2-5 | 2-5 |
| 4-Cyclohexyl-1-butyl | 1.5 | 0.07 |
Predictive Modeling of Physicochemical Parameters Relevant to Research Applications (e.g., LogP, TPSA)
In the realm of drug discovery and development, the physicochemical properties of a compound are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. For derivatives of this compound, computational, or in silico, methods are invaluable for predicting key parameters such as the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA).
LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. A balanced LogP is crucial for oral bioavailability. The TPSA is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
While comprehensive quantitative structure-activity relationship (QSAR) studies specifically for a wide range of this compound derivatives are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for the prediction of how different substituents would modulate these parameters. For instance, the addition of non-polar, alkyl, or aryl groups to the piperidine nitrogen or the benzofuran ring would be expected to increase the LogP value, enhancing lipophilicity. Conversely, introducing polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, would decrease LogP and increase TPSA.
A QSAR study on a series of benzofuran-based vasodilators highlighted the importance of such physicochemical descriptors in determining biological activity. nih.gov Although the core structure differs, the principles are transferable. The study developed a statistically significant model that correlated the observed biological activity with various calculated descriptors, underscoring the power of predictive modeling. nih.gov
The following interactive table provides predicted physicochemical parameters for the parent this compound and illustrative derivatives. These values are calculated using established computational algorithms and demonstrate the impact of substitution on these key properties.
Stereochemical Considerations and Chiral Synthesis for Enantioselective Biological Modulation
The this compound scaffold possesses a spirocyclic center at the C2 position of the benzofuran ring, which is a stereocenter. This means that the molecule is chiral and can exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. Therefore, the ability to synthesize enantiomerically pure forms of these derivatives is of utmost importance for elucidating their specific biological functions and for the development of safer and more effective therapeutic agents.
The synthesis of the spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold has been reported, providing a foundational route to this class of compounds. nih.gov However, to control the stereochemistry at the spirocenter, asymmetric synthesis methodologies are required. Research into the asymmetric synthesis of related spiro[benzofuran] systems provides valuable insights into how enantioselective control can be achieved for the this compound core.
For instance, highly regio-, diastereo-, and enantioselective synthesis of spiro-benzofuranones has been achieved through chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins. rsc.orgnih.gov These methods allow for the construction of the spirocyclic system with high levels of stereocontrol, affording products in good yields and high enantioselectivities. rsc.orgnih.gov
Another powerful approach is the use of bifunctional catalysts. A highly enantioselective [3+2] annulation protocol has been developed for the synthesis of complex spiro[benzofuran-pyrrolidine]indolinedione architectures using a quinine-derived urea (B33335) catalyst. rsc.org This strategy resulted in excellent yields and exceptional stereocontrol. rsc.org Such catalytic systems create a chiral environment that directs the formation of one enantiomer over the other.
While a direct, reported enantioselective synthesis of this compound is not readily found in the surveyed literature, the successful application of these and other asymmetric strategies to similar spiro[benzofuran] scaffolds strongly suggests that a chiral synthesis of the target compound is feasible. The development of such a synthesis would be a critical step in the investigation of the differential biological activities of its individual enantiomers.
Applications in Chemical Research and Materials Science
Role as Building Blocks for the Synthesis of Complex Molecules and Natural Product Analogues
The 3h-Spiro[benzofuran-2,4'-piperidin]-3-one scaffold is a significant starting point for the construction of intricate molecular structures and libraries of compounds for biological screening. Its utility as a versatile building block has been demonstrated in the synthesis of novel molecular frameworks.
The general principle of using spiro-benzofuran cores to generate molecular complexity is a recurring theme in synthetic chemistry. For instance, related benzofuran (B130515) spiro-pyrrolidine derivatives have been synthesized through efficient three-component [3+2] azomethine ylide cycloaddition reactions, showcasing the potential to rapidly generate libraries of potentially bioactive compounds. mdpi.com The convergent and efficient synthesis of various spiro[benzofuran-3(2H),4'-piperidines] further underscores the importance of this class of compounds as versatile intermediates in organic synthesis. acs.org
The strategic importance of the spiro[benzofuran-piperidine] framework extends to its application in the synthesis of analogues of biologically active molecules. The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] was prompted by the recognition of this structural motif in known antidepressant agents. nih.gov This highlights the value of the this compound core in medicinal chemistry for generating novel compounds with potential therapeutic applications.
A summary of key synthetic approaches utilizing the spiro-benzofuran scaffold is presented below:
| Scaffold | Synthetic Approach | Key Features | Reference |
| spiro[1-benzofuran-2,4'-piperidin]-3-one | Five-step synthesis | 47% overall yield, versatile for library synthesis via selective derivatization | nih.gov |
| benzofuran spiro-pyrrolidine derivatives | Three-component [3+2] cycloaddition | High yield, rapid generation of bioactive compound libraries | mdpi.com |
| spiro[benzofuran-3(2H),4'-piperidines] | Convergent synthesis | Efficient access to diverse derivatives | acs.org |
| spiro[isobenzofuran-1(3H),4'-piperidines] | Lithiation followed by cyclization | Synthesis of analogues of CNS agents | nih.gov |
Development of Chemical Probes for Receptor Detection and Localization
The spiro[benzofuran-piperidine] framework is a key pharmacophore for interacting with various biological targets, making it an excellent foundation for the design of chemical probes. These probes are instrumental in detecting and localizing receptors within biological systems, thereby elucidating their function and distribution.
A notable example, while involving a closely related isobenzofuran (B1246724) isomer, demonstrates the principle and potential of this scaffold. Fluorescent probes based on the N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] structure have been developed as high-affinity ligands for sigma (σ) receptors. nih.gov These receptors are of significant pharmaceutical interest, particularly the σ2 subtype, which is implicated in cancer and Alzheimer's disease. nih.gov By functionalizing the spiro-piperidine scaffold with fluorescent tags, researchers have created tools that enable the study of these receptors using advanced fluorescence-based techniques like confocal microscopy and flow cytometry. nih.gov
These fluorescent ligands, with emissions spanning from green to near-infrared, have demonstrated nanomolar affinity and have been validated as specific tools for imaging the σ2 receptor in living cells. nih.gov The development of such probes is a critical step toward understanding the mechanistic details of σ2 receptor function and could facilitate the development of new diagnostics and therapeutics. nih.gov The success of the spiro[isobenzofuran-piperidine] core in this application strongly suggests the potential of this compound to be similarly developed into chemical probes for various biological targets.
Potential in the Synthesis of Advanced Polymers and Organic Materials
The unique structural and electronic properties of spiro-compounds, including this compound, make them attractive candidates for incorporation into advanced polymers and organic materials. The rigid spirocyclic system can impart desirable characteristics such as thermal stability and specific conformational geometries to a polymer chain.
The potential of the closely related 3H-Spiro[2-benzofuran-1,4'-piperidine] in materials science has been noted, with specific interest in its use for synthesizing advanced polymers and organic materials for applications in electronics and coatings. chemimpex.com The incorporation of this spiro-moiety can enhance the mechanical properties of materials, potentially leading to the creation of stronger and more durable polymers. chemimpex.com
While direct studies on the polymerization of this compound are not widely reported, its bifunctional nature—possessing a reactive ketone and a secondary amine—offers handles for polymerization reactions. These groups could be used to incorporate the spiro-unit into polymer backbones or as pendant groups, thereby influencing the material's bulk properties. The inherent properties of the benzofuranone and piperidine (B6355638) rings could also contribute to the development of materials with specific optical or electronic characteristics.
Research Tools for Investigating Biological Pathways
Beyond its role in drug discovery, this compound and its derivatives serve as valuable research tools for the fundamental investigation of biological pathways. The ability of the parent scaffold, 3H-Spiro[1-benzofuran-2,4'-piperidine], to interact with biological macromolecules makes it a useful probe for studying molecular interactions.
Derivatives of this spiro-scaffold can be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, allowing researchers to modulate the activity of these proteins and observe the downstream effects on cellular signaling pathways. For example, compounds derived from the 3H-Spiro[1-benzofuran-2,4'-piperidine] structure have shown a high affinity for GPCRs, which are central to a vast number of physiological processes.
The development of specific ligands for receptors like the sigma-1 receptor, which is involved in modulating gene expression and cellular metabolism, provides a clear example of how these compounds can be used to dissect complex biological processes. By using such molecular tools, scientists can gain a deeper understanding of the roles these proteins play in health and disease, paving the way for the identification of new therapeutic targets.
Future Perspectives and Emerging Research Directions for 3h Spiro Benzofuran 2,4 Piperidin 3 One
Innovations in Green Chemistry and Sustainable Synthetic Routes
The future synthesis of 3h-spiro[benzofuran-2,4'-piperidin]-3-one and its derivatives is increasingly steering towards green and sustainable methodologies. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key innovations in this area include the development of multi-component reactions (MCRs), the use of organocatalysis, and the exploration of biocatalytic methods.
MCRs offer a highly efficient route to complex molecules like spiro-piperidines by combining three or more starting materials in a single step, thereby reducing the number of synthetic operations and purification stages. mdpi.com For instance, one-pot, three-component reactions using catalysts like tetrabutylammonium (B224687) tribromide (TBATB) or aqua-compatible ZrOCl2·8H2O have been successfully employed for synthesizing highly functionalized piperidine (B6355638) derivatives. taylorfrancis.com Another green approach involves using recyclable solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) for the metal-free, one-pot synthesis of spiro-piperidine derivatives at room temperature. researchgate.net
Furthermore, metal-free cycloaddition reactions, such as the [3+2] azomethine ylide cycloaddition to produce benzofuran (B130515) spiro-pyrrolidine derivatives, represent a sustainable pathway that avoids the use of toxic transition metal catalysts. mdpi.com Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), is also emerging as a powerful tool for the enantioselective synthesis of complex spiroheterocycles under mild conditions. nih.govnih.gov The use of biocatalysts, such as enzymes or whole microbial cells, presents another frontier for the green synthesis of chiral building blocks and complex alkaloids, offering high selectivity and reducing the reliance on traditional chemical reagents. rsc.orgkcl.ac.uk
Table 1: Emerging Green Synthesis Strategies for Spiro-Heterocycles
| Strategy | Description | Key Advantages | Potential Application to Target Scaffold |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. mdpi.com | Step economy, reduced waste, high atom efficiency. | One-pot synthesis from benzofuran precursors, an amine, and a carbonyl compound. |
| Metal-Free Catalysis | Utilizing organocatalysts or avoiding catalysts altogether in reactions like cycloadditions. mdpi.com | Avoids toxic heavy metal contamination, simplifies purification. | [3+2] cycloaddition reactions to form the spiro-piperidine ring system. |
| Use of Green Solvents | Employing environmentally benign or recyclable solvents like TFE or water. researchgate.net | Reduced environmental pollution and improved safety. | Performing condensation and cyclization steps in recyclable media. |
| Biocatalysis | Using enzymes or whole cells to catalyze specific synthetic steps with high stereoselectivity. rsc.org | High chemo-, regio-, and stereoselectivity; mild reaction conditions. | Enantioselective synthesis of chiral spiro[benzofuran-piperidine] intermediates. |
Discovery and Elucidation of Novel Molecular Targets
While the this compound scaffold is a known building block, the full therapeutic potential of its derivatives is still being uncovered. Future research will focus on identifying and validating new biological targets to expand the pharmacological applications of this compound class.
Current research has shown that derivatives of the benzofuran-piperidine core are promising multifunctional agents for treating Alzheimer's disease (AD). These compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and prevent the aggregation of amyloid-beta (Aβ) peptides, which are key pathological hallmarks of AD. nih.gov Molecular docking studies have helped to understand the binding interactions of these derivatives with targets like Aβ fibrils and AChE. nih.gov
Beyond neurodegenerative diseases, other spiro[benzofuran-piperidine] derivatives have been investigated as potential central nervous system (CNS) agents and have shown activity in models of depression. mdpi.com Additionally, related compounds have been evaluated for their cardiovascular activity, with some demonstrating good antihypertensive effects in preclinical models. researchgate.net The discovery of these activities suggests that the scaffold can interact with a range of G-protein coupled receptors (GPCRs) and enzymes, which are critical targets in drug design.
Future work will likely involve large-scale screening of libraries derived from the this compound scaffold against a wide array of biological targets to uncover novel therapeutic uses in areas such as oncology, inflammation, and infectious diseases.
Rational Design Strategies for Addressing Research Challenges (e.g., overcoming pathogen resistance mechanisms)
The rise of antimicrobial resistance is a major global health threat, necessitating the development of novel antibacterial agents with new mechanisms of action. Rational design strategies are being employed to create derivatives of spiro-heterocyclic scaffolds that can overcome these resistance mechanisms.
A pertinent example is the design of novel spiro[chromanone-piperidine]-4-one derivatives, which are structurally related to the benzofuran-based scaffold. These compounds were specifically designed as potential inhibitors of the bacterial fatty acid synthesis (FAS) pathway, a crucial process for bacterial survival. nih.gov By targeting the FAS pathway, these compounds can disrupt the integrity of the bacterial cell membrane. nih.gov Research showed that the lead compound interfered with the mRNA expression levels of genes related to fatty acid synthesis, including ACC, ACP, and the Fab gene family. nih.gov This approach highlights a promising strategy for developing new bactericidal agents based on a spiro-piperidine skeleton.
Applying this rational design philosophy to the this compound scaffold could lead to new classes of antibiotics. By modifying the substituents on both the benzofuran and piperidine rings, researchers can optimize the compounds to specifically inhibit essential bacterial enzymes or other virulence factors, providing a pathway to circumvent existing resistance mechanisms.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and are poised to significantly accelerate the development of compounds based on the this compound scaffold. rsc.orgrsc.org These computational tools can navigate the vastness of chemical space to identify novel molecules with desired properties. nih.gov
Generative AI models can design new molecular structures from scratch, optimized for specific biological targets. nih.gov These models can be trained on existing chemical data to learn the underlying rules of molecular structure and activity, and then generate novel compounds that are synthetically accessible. nih.gov For the spiro[benzofuran-piperidine] core, AI could be used to:
Predict Biological Activity: Train ML models to predict the activity of new derivatives against various targets, such as kinases, GPCRs, or bacterial enzymes, based on their chemical structure.
Optimize Properties: Use multi-parameter optimization algorithms to simultaneously improve efficacy, selectivity, and pharmacokinetic properties of new designs. rsc.org
Plan Synthetic Routes: AI tools can assist in retrosynthesis, predicting the most efficient and sustainable reaction pathways to create the designed compounds. rsc.org
The integration of AI with automated synthesis platforms, such as microfluidics, further promises to create a closed-loop system where new compounds are designed, synthesized, and tested in a rapid, iterative cycle. rsc.org This will dramatically shorten the timeline for discovering new drug candidates based on the this compound framework.
Exploration of New Chemical Transformations and Reactivity Patterns
The synthetic versatility of the this compound scaffold is crucial for creating diverse chemical libraries for drug discovery. A key focus of future research will be to explore new chemical reactions and derivatization strategies to functionalize the core structure at multiple positions.
A foundational study demonstrated that the scaffold can be synthesized in five steps and is amenable to selective and sequential derivatization. nih.govrsc.org The key functional handles for modification are the piperidine nitrogen and the aromatic ring of the benzofuran moiety.
Table 2: Exemplary Derivatization Reactions of the Spiro[1-benzofuran-2,4'-piperidin]-3-one Scaffold
| Reaction Type | Functional Group Targeted | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| N-Arylation | Piperidine N-H | Aryl halide, Pd catalyst, base | Attaches various aryl groups to the piperidine nitrogen. | rsc.org |
| Reductive Amination | Piperidine N-H | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃) | Introduces diverse alkyl substituents on the nitrogen. | rsc.org |
| Suzuki Coupling | Aryl Bromide (on benzofuran ring) | Boronic acid, Pd catalyst, base | Forms a C-C bond, attaching new aryl or alkyl groups to the benzofuran part. | rsc.org |
| N-Acylation | Piperidine N-H | Acyl chloride or acid anhydride, base | Forms an amide linkage, introducing carbonyl-containing groups. | rsc.org |
Future work will expand on these transformations, exploring novel catalytic systems and reactions to access an even wider range of chemical diversity. This includes developing new methods for C-H functionalization on the benzofuran ring, stereoselective modifications of the piperidine ring, and exploring cycloaddition reactions to build further complexity onto the scaffold. These new reactivity patterns will be essential for fine-tuning the biological activity and physicochemical properties of the resulting molecules.
Q & A
Q. What are the established synthetic routes for 3H-Spiro[benzofuran-2,4'-piperidin]-3-one, and what are their respective yields and limitations?
The compound is synthesized via a five-step protocol with an overall yield of 47%. Key steps include cyclization and selective functionalization of the spiro-piperidine scaffold. Limitations involve the need for precise temperature control during lactonization and purification challenges due to stereochemical complexity. Alternative routes, such as condensation with styrene oxide derivatives, are feasible but require optimization for scalability .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Characterization relies on high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) for stereochemical assignment. For example, NMR signals at δ 2.5–3.5 ppm confirm piperidine ring protons, while benzofuran carbonyl groups are identified via IR peaks near 1700 cm. X-ray crystallography is recommended for resolving ambiguous stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is classified under GHS Category 4 for acute toxicity (H302, H332) and Category 2 for skin/eye irritation (H315, H319). Researchers must use fume hoods, wear nitrile gloves, and employ respiratory protection (N95 masks) during weighing. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a toxicologist for ingestion incidents .
Advanced Research Questions
Q. How can the spiro[benzofuran-2,4'-piperidin]-3-one scaffold be functionalized for combinatorial library synthesis?
The scaffold’s aryl bromide and secondary amine moieties enable sequential derivatization. For example:
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0°C to yield N-acylated derivatives.
- Suzuki coupling : Use Pd(PPh) catalyst to introduce aryl/heteroaryl groups at the benzofuran position. Telescoped reactions (e.g., one-pot acylation and cross-coupling) reduce purification steps and improve yields to >70% .
Q. What computational strategies enhance scaffold-based drug discovery for spiro[benzofuran-piperidinone] derivatives?
Deep learning models like DeepScaffold prioritize derivatives with optimal drug-like properties (e.g., LogP < 5, polar surface area >60 Ų). The scaffold’s rigidity improves target selectivity by reducing conformational entropy. Virtual screening against sigma-1 receptors (Ki < 100 nM) has identified lead compounds with anti-cancer activity .
Q. How do spiro[benzofuran-piperidinone] derivatives interact with biological targets such as Pin1 isomerase?
Derivatives like 3H-spiro[1-benzofuran-2-cyclopentan]-3-one exhibit modest Pin1 inhibition (IC ~50 μM) by binding to the catalytic prolyl isomerase domain. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzofuran ring enhance inhibitory potency by 3-fold. Competitive inhibition is confirmed via fluorescence polarization assays .
Q. What analytical methods resolve contradictions in stability data for spiro[benzofuran-piperidinone] derivatives?
Conflicting stability reports (e.g., decomposition in acidic vs. neutral conditions) are resolved using accelerated stability testing (40°C/75% RH for 6 months) paired with LC/MS to track degradation products. For example, oxidative cleavage of the benzofuran ring under light exposure is mitigated by storage in amber vials with desiccants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
